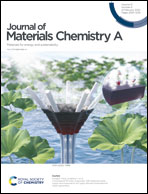Cu–Bi–Se-based pavonite homologue: a promising thermoelectric material with low lattice thermal conductivity
Journal of Materials Chemistry A Pub Date: 2013-06-05 DOI: 10.1039/C3TA11457K
Abstract
Pavonite homologues, Cux+yBi5−ySe8 (1.2 ≤ x ≤ 1.5, 0.1 ≤ y ≤ 0.4), in a polycrystalline bulk form have been synthesized using a conventional solid state sintering technique. Their thermal and electronic transport properties were evaluated for mid-temperature thermoelectric power generation applications. Structural complexity, based on unique substitutional and interstitial Cu atoms in the structure, makes this system attractive as an intrinsic low thermal conductivity material; also the band structure calculations revealed that interstitial Cu atoms generate n-type carrier conduction. Room temperature lattice thermal conductivities ranging between 0.41 W m−1 K−1 and 0.55 W m−1 K−1 were found for Cux+yBi5−ySe8; these values are comparable to those of the state-of-the-art low lattice thermal conductivity systems. These extremely low thermal conductivities combined with the power factors result in the highest ZT = 0.27 at 560 K for Cu1.9Bi4.6Se8.

Recommended Literature
- [1] Infrared spectroscopy of the N2·N2O van der Waals complex
- [2] Collective wisdom
- [3] Inside front cover
- [4] Strain-driven half-metallicity in a ferri-magnetic Mott-insulator Lu2NiIrO6: a first-principles perspective†
- [5] High and robust performance of H2O2 fuel cells in the presence of scandium ion†
- [6] Is Cu a stable electrode material in hybrid perovskite solar cells for a 30-year lifetime?†
- [7] Iodine uptake and enhanced electrical conductivity in a porous coordination polymer based on cucurbit[6]uril†
- [8] Facile synthesis of multibranched gold nanostars with precisely tunable sizes for surface-enhanced Raman scattering†
- [9] Spike rate dependent synaptic characteristics in lamellar, multilayered alpha-MoO3 based two-terminal devices – efficient way to control the synaptic amplification†
- [10] 69. A new synthesis of benzopyrylium salts

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 156289-80-4
-
CAS no.: 107-09-5









